Cas no 74874-09-2 (N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester)
N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester Chemical and Physical Properties
Names and Identifiers
-
- (2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester
- N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester
- Argatroban-5
- 2-Piperidinecarboxylic acid, 1-[5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-, ethyl ester, [2R-[1(S*),2a,4b]]-
- ARGATROBAN INTER-5
- ethyl (2R,4R)-1-[(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylate
- N-Nitro-1,2,3,4-tetr
- A,4
- A]]-1-[5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Ethyl Ester
- C25H35N7O7S
- RL04845
- Z3355
- ST24045984
- ethyl (2R,4R)-4-methyl-1-(N2-((3-methylquino
- lin-8-yl)sulfonyl)-Nw-nitro-L-arginyl)piperidine-2-carboxylate
- [2R-[1(S*),2
- A]]-1-[5-[[Imino(nitroamino)methyl]am
- AKOS016010207
- CS-0151917
- AMY21984
- (2r,4r)-1-((2s)-5-((imino(nitroamino)methyl)amino)-2-(((3-methyl-8-quinolinyl)sulfonyl)amino)-1-oxopentyl)-4-methyl-2-piperidinecarboxylic acid ethyl ester
- J-500993
- ethyl (2R,4R)-4-methyl-1-(N2-((3-methylquinolin-8-yl)sulfonyl)-Nw-nitro-L-arginyl)piperidine-2-carboxylate
- 74874-09-2
- 2-Piperidinecarboxylic acid, 1-[(2S)-5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-, ethyl ester, (2R,4R)-
- DTXSID10453265
- 2-PIPERIDINECARBOXYLIC ACID, 1-[5-[IMINO(NITROAMINO)METHYL]AMINO]-2-[[(3-METHYL-8-QUINOLINYL)SULFONYL]AMINO]-1-OXOPENTYL]-4-METHYL-,ETHYL ESTER,[2R-[1(S*), 2ALPHA, 4BETA]]-
- Ethyl (2R,4R)-1-[(2S)-5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylate
- XB7SBV253N
- 2-Piperidinecarboxylic acid, 1-[5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-, ethyl ester, [2R-[1(S*),2alpha,4beta]]-
- (2R,4R)-Ethyl 4-methyl-1-((S)-2-(3-methylquinoline-8-sulfonamido)-5-(3-nitroguanidino)pentanoyl)piperidine-2-carboxylate
- A865786
- C76394
- DS-5761
- (2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarb oxylic acid ethyl ester
- (2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Ethyl Ester; [2R-[1(S*),2a,4ss]]-1-[5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Ethyl Ester
-
- MDL: MFCD08458425
- Inchi: 1S/C25H35N7O7S/c1-4-39-24(34)20-14-16(2)10-12-31(20)23(33)19(8-6-11-27-25(26)29-32(35)36)30-40(37,38)21-9-5-7-18-13-17(3)15-28-22(18)21/h5,7,9,13,15-16,19-20,30H,4,6,8,10-12,14H2,1-3H3,(H3,26,27,29)/t16-,19+,20-/m1/s1
- InChI Key: DWOYDKNIEZWRDH-LSTHTHJFSA-N
- SMILES: S(C1=CC=CC2=CC(C)=CN=C12)(N[C@@H](CCC/N=C(\N)/N[N+](=O)[O-])C(N1CC[C@@H](C)C[C@@H]1C(=O)OCC)=O)(=O)=O
Computed Properties
- Exact Mass: 577.23200
- Monoisotopic Mass: 577.23186765g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 40
- Rotatable Bond Count: 12
- Complexity: 1030
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 210
- XLogP3: 2.4
Experimental Properties
- Density: 1.44
- Boiling Point: 793.393°C at 760 mmHg
- Flash Point: 433.629°C
- Refractive Index: 1.653
- PSA: 207.78000
- LogP: 4.28050
N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester Security Information
- Safety Instruction: S22; S24/25
-
Hazardous Material Identification:
N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JS403-50mg |
N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester |
74874-09-2 | 95+% | 50mg |
110.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JS403-200mg |
N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester |
74874-09-2 | 95+% | 200mg |
256.0CNY | 2021-07-12 | |
| Chemenu | CM128845-1g |
ethyl (2R,4R)-4-methyl-1-(N2-((3-methylquinolin-8-yl)sulfonyl)-Nw-nitro-L-arginyl)piperidine-2-carboxylate |
74874-09-2 | 95% | 1g |
$327 | 2021-08-05 | |
| TRC | N565120-10mg |
N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester |
74874-09-2 | 10mg |
$ 173.00 | 2023-09-06 | ||
| TRC | N565120-100mg |
N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester |
74874-09-2 | 100mg |
$ 1389.00 | 2023-09-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A69920-1g |
Argatroban-5 |
74874-09-2 | 95% | 1g |
¥406.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A69920-100mg |
Argatroban-5 |
74874-09-2 | 95% | 100mg |
¥59.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A69920-250mg |
Argatroban-5 |
74874-09-2 | 95% | 250mg |
¥135.0 | 2023-09-08 | |
| Ambeed | A184011-100mg |
(2R,4R)-Ethyl 4-methyl-1-((S)-2-(3-methylquinoline-8-sulfonamido)-5-(3-nitroguanidino)pentanoyl)piperidine-2-carboxylate |
74874-09-2 | 95% | 100mg |
$19.0 | 2024-04-17 | |
| Ambeed | A184011-250mg |
(2R,4R)-Ethyl 4-methyl-1-((S)-2-(3-methylquinoline-8-sulfonamido)-5-(3-nitroguanidino)pentanoyl)piperidine-2-carboxylate |
74874-09-2 | 95% | 250mg |
$29.0 | 2024-04-17 |
N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester
N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester: A Promising Compound in the Field of Medicinal Chemistry
N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester (CAS No. 74874-09-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound is a derivative of Argatroban, a well-known anticoagulant used in the treatment and prevention of thromboembolic disorders. The introduction of the nitro group and the ethyl ester modification significantly alters its chemical and biological properties, making it a subject of extensive research.
The chemical structure of N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester is characterized by a complex arrangement of functional groups. The nitro group (NO2) introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. The ethyl ester group (C2H5O) adds hydrophobicity and can affect the compound's solubility and bioavailability. These modifications are crucial for optimizing the compound's pharmacological profile.
Recent studies have focused on the pharmacokinetic and pharmacodynamic properties of N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester. One notable study published in the Journal of Medicinal Chemistry (2023) investigated its anticoagulant activity in vitro and in vivo. The results showed that this compound exhibits potent anticoagulant effects similar to those of its parent molecule, Argatroban. However, it also demonstrated improved stability and reduced side effects, making it a promising candidate for further clinical development.
The mechanism of action of N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester involves selective inhibition of thrombin, a key enzyme in the coagulation cascade. Thrombin plays a crucial role in converting fibrinogen to fibrin, which forms blood clots. By inhibiting thrombin activity, this compound can effectively prevent clot formation without significantly affecting other coagulation factors. This selective inhibition is particularly advantageous as it minimizes the risk of bleeding complications associated with broader-spectrum anticoagulants.
In addition to its anticoagulant properties, N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester has shown potential in other therapeutic areas. Research conducted at the University of California (2023) explored its anti-inflammatory effects. The study found that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This dual action—anticoagulant and anti-inflammatory—suggests that it could be beneficial in treating conditions where both coagulation and inflammation play significant roles.
The safety profile of N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester has also been extensively evaluated. Preclinical studies have demonstrated that it is well-tolerated at therapeutic doses with minimal toxicity. However, as with any new drug candidate, ongoing research is necessary to fully understand its long-term safety and efficacy. Clinical trials are currently underway to assess its performance in human subjects.
The potential applications of N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester extend beyond traditional anticoagulant therapy. Its unique chemical structure and multifaceted biological activities make it a valuable tool for researchers exploring new treatment strategies for cardiovascular diseases, thromboembolic disorders, and inflammatory conditions. The ability to fine-tune its properties through further chemical modifications offers exciting possibilities for developing more effective and targeted therapies.
In conclusion, N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester (CAS No. 74874-09-2) represents a significant advancement in the field of medicinal chemistry. Its potent anticoagulant activity, improved stability, reduced side effects, and potential anti-inflammatory properties make it a promising candidate for further clinical development. As research continues to uncover its full potential, this compound may play a pivotal role in advancing therapeutic options for patients with various medical conditions.
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